molecular formula C9H18N2O2 B13807491 4-Ethyl-3,5-heptanedione dioxime

4-Ethyl-3,5-heptanedione dioxime

Cat. No.: B13807491
M. Wt: 186.25 g/mol
InChI Key: PDXXYPZTPKWGIJ-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-heptanedione dioxime is a dioxime derivative characterized by a seven-carbon backbone (heptanedione) with an ethyl substituent at position 4 and dioxime (-NOH) functional groups at positions 3 and 3. Dioximes are widely utilized in coordination chemistry as ligands for metal ions due to their chelating properties. The ethyl group may influence solubility and steric effects, distinguishing it from other dioximes .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(4-ethyl-5-hydroxyiminoheptan-3-ylidene)hydroxylamine

InChI

InChI=1S/C9H18N2O2/c1-4-7(8(5-2)10-12)9(6-3)11-13/h7,12-13H,4-6H2,1-3H3

InChI Key

PDXXYPZTPKWGIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=NO)CC)C(=NO)CC

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethyl-3,5-heptanedione dioxime typically involves the reaction of 4-ethyl-3,5-heptanedione with hydroxylamine . The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the oxime groups. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Ethyl-3,5-heptanedione dioxime undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-3,5-heptanedione dioxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-heptanedione dioxime involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to form stable chelates .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethyl-3,5-heptanedione dioxime and Analogous Dioximes

Compound This compound α-Benzil dioxime (Bibenzoyl dioxime) 1,2-Cycloheptanedione dioxime (Heptoxime)
CAS RN N/A 103-29-7 N/A
Molecular Formula C₉H₁₆N₂O₂ C₁₄H₁₄N₂O₂ C₇H₁₀N₂O₂
Molecular Weight (g/mol) ~184.24 242.27 ~170.17
Melting Point N/A 49–53°C N/A
Boiling Point N/A 284°C N/A
Key Structural Features Linear heptane chain with ethyl substituent Two benzoyl groups attached to dioxime Cycloheptane ring with dioxime groups
Applications Potential chelating agent Reagent in metal analysis Chelation, synthesis (inferred from class)

Functional Group and Reactivity

  • This compound: The linear aliphatic chain and ethyl group may enhance solubility in non-polar solvents compared to aromatic dioximes. Its flexibility could enable diverse coordination geometries with transition metals.
  • α-Benzil dioxime : The aromatic benzoyl groups increase steric bulk and π-conjugation, improving stability in polar solvents and selectivity for specific metals (e.g., nickel detection) .
  • Cyclic structures often exhibit higher thermal stability .

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